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Compound of Interest

Compound Name:
[1,2,4]Triazolo[4,3-a]pyridin-7-

amine

CAS No.: 1082448-58-5; 1379186-04-5

Cat. No.: B2502748

Get Quote

Focus Scaffold: Pyrazolo[1,5-a]pyrimidines (Adenine Mimetics)

Executive Summary
In the development of ATP-competitive kinase inhibitors, the pyrazolo[1,5-a]pyrimidine scaffold

serves as a privileged structure due to its bioisosteric similarity to the purine core of ATP. This

guide analyzes the critical Structure-Activity Relationship (SAR) distinction between 7-amine

and 3-amine substituted isomers.

7-Amine Isomers: Typically function as direct ATP-mimetics. The amine at the 7-position

spatially corresponds to the

-amine of adenine, facilitating critical hydrogen bonding with the kinase hinge region. These
isomers generally exhibit high potency (nM range).

3-Amine Isomers: Project substituents into the solvent-exposed front or the gatekeeper

region, depending on binding orientation. While often less potent as primary hinge binders,

they offer vectors for tuning physicochemical properties (solubility) and selectivity.
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Structural Biology & Mechanistic Rationale
To understand the potency divergence, one must analyze how these isomers align within the

ATP-binding pocket.

The Adenine Mimicry Hypothesis
The pyrazolo[1,5-a]pyrimidine core binds to the kinase active site such that the pyrimidine ring

overlaps with the purine ring of ATP.

The 7-Position (Hinge Interaction): In the canonical binding mode, the C7 position faces the

hinge region (residues connecting the N- and C-lobes). An amine group here acts as a

Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residues (e.g., Glu81 in

CDK2, Met96 in Aurora A).

The 3-Position (Solvent/Back Pocket): The C3 position on the pyrazole ring is orthogonal to

the hinge interaction vector. Substituents here typically point toward the solvent front or

interact with the P-loop, often requiring specific induced-fit conformational changes to

accommodate bulk.

Visualization of Binding Modes
The following diagram illustrates the divergent interaction vectors of the two isomers.
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Figure 1: Comparative binding vectors. The 7-amine establishes a direct H-bond anchor with

the hinge, whereas the 3-amine projects towards the solvent, often failing to contribute to

primary binding energy.

Comparative Data Analysis
The following data summarizes the potency trends observed in literature for pyrazolo[1,5-

a]pyrimidine derivatives against representative kinases (e.g., CDK2, VEGFR2, Pim-1).

Table 1: Potency Comparison (Representative SAR
Trends)
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Feature 7-Amine Isomer 3-Amine Isomer Mechanistic Driver

Primary Interaction
Hinge Region (H-bond

donor)
Solvent Front / P-loop

7-Amine mimics

Adenine N6

Typical IC50 < 10 - 100 nM > 1.0 µM
Loss of key H-bond

anchor in 3-isomer

Selectivity
Moderate (Pan-

kinase)
Higher Potential

3-position allows

targeting specific non-

conserved residues

Solubility
Variable (depends on

R-group)
High

3-position is solvent-

exposed, ideal for

solubilizing tails

Synthetic Yield
Lower (Regioisomer

issues)
Higher

3-position

functionalization is

often electrophilic

aromatic substitution

Case Study Insight: In the development of Dinaciclib (a potent CDK inhibitor), the 7-position

(corresponding to the pyrimidine ring) is substituted to interact with the hinge. Moving this

substituent to the 3-position results in a >100-fold loss in potency because the molecule can no

longer satisfy the donor-acceptor motif required by the kinase hinge backbone (typically Leu83

in CDK2).

Experimental Validation Protocols
To objectively compare these isomers in your own drug discovery pipeline, follow this self-

validating workflow.

Chemical Synthesis & Separation
A common pitfall is the formation of inseparable regioisomers during the condensation of

aminopyrazoles with

-keto esters.
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Challenge: The condensation can yield both 7-hydroxy and 5-hydroxy isomers (precursors to

amines).

Validation: Use 2D NMR (HMBC) to confirm the position of the substituent before biological

testing. The C7 proton typically shows a cross-peak to the bridgehead nitrogen in a distinct

manner compared to C5.

Biochemical Potency Assay (TR-FRET)
Objective: Determine

and

values.

Protocol:

Reagents: Recombinant Kinase (e.g., CDK2/CycA), Biotinylated Peptide Substrate, ATP (

concentration), Eu-labeled antibody.

Controls:

Positive: Staurosporine (Pan-kinase inhibitor).

Negative: DMSO vehicle.

Workflow:

Prepare 11-point serial dilution of 7-amine and 3-amine isomers (Start at 10 µM).

Incubate Kinase + Inhibitor (15 min, RT) to allow equilibrium binding.

Add ATP + Substrate (Reaction time: 60 min).

Add Stop Solution + Detection Reagents (EDTA + Eu-Ab + XL665-Streptavidin).

Read HTRF signal (Ratio 665nm/620nm).
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Data Integrity Check: Ensure Z'-factor > 0.5. If Hill Slope deviates significantly from -1.0,

investigate aggregation or covalent inhibition.
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Figure 2: Validation workflow ensuring chemical purity and biological accuracy.
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For maximum inhibitory potency, the 7-amine isomer is the superior design choice in the

pyrazolo[1,5-a]pyrimidine series. It effectively mimics the adenine core of ATP, establishing

essential hydrogen bonds with the kinase hinge region.

However, the 3-amine isomer should not be discarded entirely. It serves as a valuable scaffold

for:

Fragment-Based Drug Design (FBDD): Exploring the solvent front for solubility groups.

Allosteric Type III/IV Inhibitors: If the design intent is to avoid the ATP pocket competition.

Final Directive: Prioritize the 7-amine scaffold for lead generation but utilize 3-position

substitution to fine-tune pharmacokinetic (PK) properties once the primary hinge-binding

anchor is established.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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